molecular formula C22H17ClN2 B132045 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole CAS No. 23593-71-7

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Cat. No.: B132045
CAS No.: 23593-71-7
M. Wt: 344.8 g/mol
InChI Key: BLNLHAFFGFCSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, also known as 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, is a useful research compound. Its molecular formula is C22H17ClN2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLHAFFGFCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517375
Record name 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole
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Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23593-71-7
Record name 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole
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Record name 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, widely known as Clotrimazole, is a broad-spectrum antifungal agent belonging to the imidazole class.[1] Its efficacy is intrinsically linked to its solid-state properties, which dictate its bioavailability, manufacturability, and shelf-life. A thorough understanding of the thermodynamic stability of Clotrimazole is paramount for the development of robust and effective pharmaceutical formulations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the thermodynamic stability profile of Clotrimazole, delving into its polymorphism, thermal behavior, and susceptibility to environmental factors. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate informed decision-making in the laboratory and during product development.

The thermodynamic stability of an active pharmaceutical ingredient (API) governs its tendency to exist in its most stable crystalline form, which generally corresponds to the state of lowest Gibbs free energy.[2] The presence of less stable, or metastable, forms can lead to unforeseen changes in physicochemical properties during storage and processing, potentially impacting the safety and efficacy of the final drug product. This guide will explore the known polymorphic forms of Clotrimazole and elucidate their thermodynamic relationship, providing a framework for controlling the solid-state properties of this important antifungal agent.

I. Polymorphism of Clotrimazole: A Tale of Two Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[3][4] Clotrimazole is known to exhibit at least two polymorphic forms, designated as Form 1 and Form 2.[3][4]

Form 1 is the commercially available and thermodynamically stable form under ambient conditions. In contrast, Form 2 is a metastable polymorph that has been identified through melt crystallization.[3][4] The existence of a metastable form necessitates a thorough characterization of both polymorphs to ensure the consistent performance of the drug substance and product.

Crystallographic and Thermodynamic Relationship

Recent studies have shed light on the structural aspects of both polymorphs. Single-crystal X-ray diffraction has been employed to determine the crystal structures, revealing differences in the molecular packing and conformation of the Clotrimazole molecule in the two forms.[3]

The thermodynamic relationship between polymorphs can be classified as either enantiotropic or monotropic. In an enantiotropic system, a reversible transition between forms occurs at a specific temperature, with each form being stable in a particular temperature range. In a monotropic system, one form is always more stable than the other, and any transition is irreversible.[5][6] For Clotrimazole, the available evidence strongly suggests a monotropic relationship between Form 1 and Form 2, with Form 1 being the stable form and Form 2 being the metastable form across all temperatures up to their melting points.[7] This implies that Form 2 has a thermodynamic driving force to convert to the more stable Form 1.

The following diagram illustrates the workflow for polymorphic screening and characterization, a crucial step in understanding the thermodynamic landscape of an API like Clotrimazole.

G cluster_0 Polymorph Screening cluster_1 Thermodynamic Characterization cluster_2 Stability Assessment API Clotrimazole API Crystallization Crystallization from various solvents and conditions API->Crystallization SolidForms Identification of Solid Forms (PXRD, Microscopy) Crystallization->SolidForms DSC Differential Scanning Calorimetry (DSC) SolidForms->DSC TGA Thermogravimetric Analysis (TGA) SolidForms->TGA Solubility Solubility Studies SolidForms->Solubility Hygroscopicity Hygroscopicity Assessment SolidForms->Hygroscopicity Relationship Determine Polymorphic Relationship (Monotropic/Enantiotropic) DSC->Relationship Solubility->Relationship StabilityStudies ICH Stability Studies (Temperature, Humidity, Light) Hygroscopicity->StabilityStudies Relationship->StabilityStudies Formulation Stable Formulation Development StabilityStudies->Formulation

Figure 1: Workflow for Polymorphic Screening and Thermodynamic Stability Assessment of Clotrimazole.

II. Thermal Analysis: Unveiling the Energetic Landscape

Thermal analysis techniques are indispensable tools for characterizing the thermodynamic stability of pharmaceutical solids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal events that a substance undergoes upon heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Reference
Form 1 142 - 145Not consistently reported[8]
Form 2 ~100Not consistently reported[3]

The lower melting point of Form 2 is consistent with it being the metastable polymorph, as dictated by the laws of thermodynamics. The stable form (Form 1) exhibits a higher melting point.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the Clotrimazole sample into an aluminum pan and hermetically seal it.

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: Scan from ambient temperature to a temperature above the melting point of the highest melting form (e.g., 25 °C to 200 °C).

  • Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Determine the onset temperature of melting and the area under the melting endotherm to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to determine the temperature at which decomposition occurs. Studies have shown that Clotrimazole is thermally stable up to approximately 200°C, with significant decomposition occurring at higher temperatures.

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the Clotrimazole sample into a suitable pan (e.g., alumina or platinum).

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: Scan from ambient temperature to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

  • Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

The following diagram illustrates the expected relationship between the Gibbs free energy and temperature for the monotropic polymorphs of Clotrimazole.

G cluster_0 y_axis Gibbs Free Energy (G) F2_start x_axis Temperature (T) F2_end F2_start->F2_end Form 2 (Metastable) F1_start F1_end F1_start->F1_end Form 1 (Stable) L_start L_end L_start->L_end Liquid

Figure 2: Gibbs Free Energy vs. Temperature Diagram for a Monotropic System like Clotrimazole.

III. Influence of Environmental Factors on Stability

The thermodynamic stability of Clotrimazole can be influenced by environmental factors such as humidity and light. Understanding these effects is crucial for defining appropriate storage conditions and ensuring product quality throughout its shelf life.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. While a definitive hygroscopicity classification for Clotrimazole is not widely published, one product monograph describes it as "slightly hygroscopic".[9] Moisture uptake can lead to physical changes such as deliquescence, and can also increase the rate of chemical degradation.

  • Instrument: A dynamic vapor sorption (DVS) analyzer or a series of desiccators with saturated salt solutions to maintain constant relative humidity (RH).

  • Sample Preparation: Place a known mass of the Clotrimazole sample in the instrument.

  • RH Range: Expose the sample to a range of RH values, typically from 0% to 95% RH, in a stepwise manner.

  • Equilibrium: At each RH step, allow the sample to equilibrate until a constant weight is achieved.

  • Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry weight) against the corresponding RH to generate the moisture sorption isotherm.[10][11]

Photostability

Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance and its susceptibility to degradation under various stress conditions, including exposure to light. These studies are essential for developing stability-indicating analytical methods.

IV. Regulatory Considerations and Stability Testing

Regulatory agencies such as the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products.[12][13][14][15][16][17][18][19] These guidelines outline the conditions for long-term, intermediate, and accelerated stability studies. The goal of these studies is to establish a re-test period for the drug substance and a shelf life for the drug product under specified storage conditions.

The choice of analytical methods for stability testing is critical. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Clotrimazole and its degradation products.

V. Conclusion and Future Perspectives

The thermodynamic stability profile of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole) is characterized by the existence of at least two polymorphic forms, with Form 1 being the thermodynamically stable form and Form 2 being a metastable polymorph. This monotropic relationship underscores the importance of controlling the crystallization process to ensure the consistent formation of the desired stable form. Thermal analysis by DSC and TGA provides valuable data on the melting behavior and thermal decomposition of Clotrimazole. While the compound is relatively stable, its slight hygroscopicity necessitates control of humidity during storage.

Future research should focus on a more detailed characterization of the solid-state properties of both polymorphs, including a definitive determination of their thermodynamic relationship and the kinetics of the metastable-to-stable transformation under various conditions. A comprehensive understanding of the factors influencing the thermodynamic stability of Clotrimazole will continue to be a cornerstone for the development of safe, effective, and stable pharmaceutical products.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). Retrieved from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy. Retrieved from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - European Medicines Agency (EMA). Retrieved from [Link]

  • Zhang, J., Liu, M., Xu, M., Chen, Z., Peng, X., Yang, Q., ... & Zeng, Z. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. The Journal of Chemical Physics, 158(3), 034503. Retrieved from [Link]

  • Zhang, J., Liu, M., Xu, M., Chen, Z., Peng, X., Yang, Q., ... & Zeng, Z. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. The Journal of Chemical Physics, 158(3), 034503. Retrieved from [Link]

  • Zhang, J., Liu, M., Xu, M., Chen, Z., Peng, X., Yang, Q., ... & Zeng, Z. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. AIP Publishing. Retrieved from [Link]

  • PRODUCT MONOGRAPH CLOTRIMADERM Clotrimazole (Topical Cream USP 1% and Topical Solution USP 1%) Antifungal Agent. (2016, December 14). Retrieved from [Link]

  • Li, Y., Wang, J., Li, Y., Zhang, Y., & Wang, J. (2021). Multicomponent crystals of clotrimazole: a combined theoretical and experimental study. CrystEngComm, 23(38), 6977-6993. Retrieved from [Link]

  • Zhang, J., et al. (2023). Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. ResearchGate. Retrieved from [Link]

  • Li, Y., Wang, J., Li, Y., Zhang, Y., & Wang, J. (2021). Multicomponent crystals of clotrimazole: a combined theoretical and experimental study. CrystEngComm, 23(38), 6977-6993. Retrieved from [Link]

  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug discovery today, 8(19), 898–905. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]

  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved from [Link]

  • Crystal Classroom Pt1 Ep4 - Mono-Enantio Relationships. (2024, November 26). YouTube. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of pharmaceutical sciences, 105(8), 2460–2468. Retrieved from [Link]

  • Estimating Relative Stability of Polymorphs by Generation of Configurational Free Energy Phase Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved from [Link]

  • Langmuir adsorption Isotherm plot for Clotrimazole at 30 o C and 50 o C. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) The relation between Gibbs free energy and temperature for the... (n.d.). ResearchGate. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • studies on formulation and evaluation of clotrimazole cocrystals. (2022, October 4). ResearchGate. Retrieved from [Link]

  • CN115611812A - Clotrimazole crystal form and preparation method thereof. (n.d.). Google Patents.
  • Experimental solubility of clotrimazole and some thermodynamic aspects of dissolution in different solvents. (2019). Thermochimica Acta, 682, 178431. Retrieved from [Link]

  • Chadha, R., Saini, A., Arora, P., & Bhandari, S. (2015). Soluble Salts and Cocrystals of Clotrimazole. Crystal Growth & Design, 15(7), 3464–3476. Retrieved from [Link]

  • Crystal Classroom Pt3 Ep5 - DSC Thermodynamic Relationships. (2024, March 18). YouTube. Retrieved from [Link]

  • Moisture sorption isotherm – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Moisture sorption isotherm. (n.d.). Wikipedia. Retrieved from [Link]

  • Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics. (2022, April 11). Improved Pharma. Retrieved from [Link]

  • Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole class of compounds represents a cornerstone of antifungal therapy, with a well-established history of clinical efficacy.[1] The compound 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS No. 23593-71-7), a structural analog of clotrimazole, belongs to this critical chemical family.[2][3] As the landscape of fungal pathogens evolves, characterized by the emergence of resistant strains, the need for robust and standardized in vitro susceptibility testing methods is paramount for the discovery and development of new therapeutic agents.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro antifungal susceptibility testing (AFST) for 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. The protocols herein are synthesized from the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and relevance.[4][5] We will delve into the mechanistic underpinnings of imidazole antifungals, provide detailed step-by-step protocols for the broth microdilution method, and discuss the critical aspects of quality control and data interpretation necessary for a self-validating experimental system.

Section 1: Scientific Background & Principle of Action

1.1. The Imidazole Mechanism of Action

The efficacy of imidazole derivatives, including 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, is rooted in their targeted disruption of the fungal cell membrane. The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[6][7]

Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is critical for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, imidazoles block the conversion of lanosterol to ergosterol.[8] This blockade leads to two synergistic antifungal effects:

  • Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity of the cell membrane, increasing its permeability and leading to the leakage of essential cellular components.[9]

  • Accumulation of Toxic Sterol Intermediates: The inhibition causes a buildup of methylated sterol precursors, such as 14α-methylsterols, which are toxic to the cell.[7] These abnormal sterols disrupt membrane structure and are unable to support fungal growth.

Furthermore, this disruption can lead to secondary effects, such as the inhibition of triglyceride and phospholipid synthesis and an increase in oxidative stress through the accumulation of hydrogen peroxide, contributing to cellular necrosis.[6]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal Cytochrome P450) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation CellDeath Increased Permeability & Fungal Cell Death Membrane->CellDeath Disruption Compound 1-[(4-Chlorophenyl)diphenylmethyl] -1H-imidazole Inhibition INHIBITION Compound->Inhibition Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge Inhibition->Lanosterol_to_Ergosterol_edge Workflow_Broth_Microdilution cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout A1 Prepare Drug Stock (in 100% DMSO) B3 Prepare 96-Well Plate: Serial Drug Dilution (100µL/well) A1->B3 A2 Prepare RPMI-1640 Medium (MOPS buffered) B2 Prepare Working Inoculum (Dilute in RPMI) A2->B2 A2->B3 A3 Culture Fungal Isolates & QC Strains (24-48h) B1 Prepare & Standardize Inoculum (0.5 McFarland) A3->B1 B1->B2 B4 Inoculate Plate (100µL working inoculum/well) B2->B4 B3->B4 C1 Incubate Plate (35°C, 24-48h) B4->C1 C2 Check Controls (Sterility & Growth) C1->C2 C3 Read Plate & Determine MIC (~50% growth inhibition) C2->C3

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Section 4: Quality Control and Data Interpretation

4.1. System Validation

For each assay run, the following criteria must be met for the results to be considered valid:

  • Sterility Control: Must be clear (no growth).

  • Growth Control: Must show dense, unambiguous growth.

  • QC Strain MICs: The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) must fall within the acceptable ranges published in the current CLSI M60 or equivalent EUCAST documents for a reference antifungal agent tested in parallel (e.g., voriconazole or fluconazole). [10] Table 1: Example Quality Control Ranges for Reference Antifungals

QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Voriconazole0.015 - 0.12
C. parapsilosis ATCC 22019Fluconazole2 - 8
C. krusei ATCC 6258Voriconazole0.06 - 0.5
C. krusei ATCC 6258Fluconazole16 - 128

Note: These ranges are illustrative and must be verified against the most current CLSI/EUCAST documentation. [10] 4.2. Data Analysis and Interpretation

For an investigational compound like 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, there are no established clinical breakpoints to categorize isolates as "Susceptible" or "Resistant." The primary output is the raw MIC value.

  • Reporting Results: Data should be presented as the MIC range, the MIC₅₀ (the MIC at which 50% of isolates are inhibited), and the MIC₉₀ (the MIC at which 90% of isolates are inhibited) for a given panel of fungal species.

  • Comparative Analysis: The most valuable interpretation comes from a direct comparison of the test compound's MIC values against those of established antifungal drugs (e.g., clotrimazole, fluconazole, voriconazole) that are tested simultaneously under identical conditions. This provides a relative measure of potency and a preliminary assessment of its spectrum of activity.

Section 5: References

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved February 13, 2026, from [Link]

  • 1-(4-Chlorophenyl)-1H-imidazole | C9H7ClN2. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). FDA. Retrieved February 13, 2026, from [Link]

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • EUCAST - Home. (n.d.). EUCAST. Retrieved February 13, 2026, from [Link]

  • 1-(3-Chlorophenyl)-1H-imidazole. (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

  • Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • New Antifungal Document Editions. (2022). CLSI. Retrieved February 13, 2026, from [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1980). PubMed. Retrieved February 13, 2026, from [Link]

  • Voriconazole: the newest triazole antifungal agent. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi. (2007). PubMed. Retrieved February 13, 2026, from [Link]

  • Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved February 13, 2026, from [Link]

  • Clinical breakpoint table. (n.d.). EUCAST. Retrieved February 13, 2026, from [Link]

  • Antifungal susceptibility testing following the CLSI M27 document. (2023). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • In vitro antifungal susceptibility testing. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • What is the mechanism of Voriconazole? (2024). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents. (n.d.). ASM Journals. Retrieved February 13, 2026, from [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). CDC. Retrieved February 13, 2026, from [Link]

  • Voriconazole. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. Retrieved February 13, 2026, from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Antifungal susceptibility testing following the CLSI M27 document. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Voriconazole Uses, Mechanism, Dosage, Side Effects. (2024). Amber Lifesciences. Retrieved February 13, 2026, from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. Retrieved February 13, 2026, from [Link]

  • Voriconazole. (n.d.). DermNet. Retrieved February 13, 2026, from [Link]

  • The antifungal drug clotrimazole. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Breakpoint tables for interpretation of MICs for antifungal agents. (2020). European Committee on Antimicrobial Susceptibility Testing. Retrieved February 13, 2026, from [Link]

  • Preparation method of clotrimazole. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. (2023). National Institutes of Health. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, I have developed an in-depth technical support center for optimizing the synthesis of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. This guide is structured to provide immediate, actionable solutions and a deeper understanding of the reaction chemistry for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, a key structural analog of the widely used antifungal agent, Clotrimazole.[1] This guide is designed to help you navigate the common challenges in this synthesis, optimize your reaction yield, and ensure the highest purity of your final product.

The core of this synthesis is a nucleophilic substitution reaction (N-alkylation) between imidazole and (4-chlorophenyl)diphenylmethyl chloride (or a similar trityl-halide precursor). While seemingly straightforward, achieving high yields consistently requires careful control over several experimental parameters.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the most likely causes and how can I fix this?

Answer: Low yield is the most frequent challenge and typically points to issues with reagents, reaction conditions, or competing side reactions. Let's break down the potential causes systematically.

Potential Causes & Recommended Solutions:

  • Moisture Contamination:

    • Causality: The N-alkylation of imidazole is highly sensitive to moisture. The imidazole anion, which is the active nucleophile, is a strong base and will readily be protonated by water. Furthermore, the electrophile, (4-chlorophenyl)diphenylmethyl chloride, can hydrolyze to the corresponding alcohol, consuming your starting material.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents; solvents should be freshly distilled or obtained from a solvent purification system. Handle hygroscopic reagents like imidazole in a glovebox or under a dry inert atmosphere (Nitrogen or Argon).

  • Purity of (4-Chlorophenyl)diphenylmethyl Chloride:

    • Causality: This trityl chloride precursor is the lynchpin of the reaction. It can degrade over time, especially if exposed to moisture, leading to the formation of the unreactive carbinol. Impurities from its own synthesis, such as residual acid or by-products, can also interfere with the reaction.

    • Solution: Assess the purity of your (4-chlorophenyl)diphenylmethyl chloride via ¹H NMR or melting point analysis before use. If it is old or appears clumpy, it should be recrystallized. A common method for similar compounds is recrystallization from hexane or another non-polar solvent.[2]

  • Ineffective Base or Incorrect Stoichiometry:

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic nitrogen of either the imidazole starting material or your product, rendering it non-nucleophilic. A base is required to neutralize this acid and drive the reaction to completion.

    • Solution: You have two primary options for a base:

      • Excess Imidazole: Use at least two equivalents of imidazole. The first equivalent acts as the nucleophile, and the second acts as an acid scavenger, forming imidazolium hydrochloride. This is often a simple and effective method.[2]

      • Tertiary Amine: Add 1.1-1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA).[3] TEA will effectively scavenge the HCl produced. Ensure the TEA is dry and distilled before use.

  • Suboptimal Reaction Temperature:

    • Causality: While heating is often necessary to drive the reaction forward, excessive temperatures can promote side reactions. The trityl chloride can undergo elimination to form a stable carbocation, which can lead to undesired by-products.

    • Solution: Start the reaction at a moderate temperature, such as 45-50°C, and monitor by Thin Layer Chromatography (TLC).[3] If the reaction is sluggish, the temperature can be gradually increased to the reflux point of the solvent (e.g., toluene, acetone).[2][4]

Below is a decision-tree diagram to help you systematically diagnose the cause of low yield in your synthesis.

G start Low Yield Observed q1 Were all reagents and solvents rigorously dried? start->q1 sol1 Action: Repeat reaction using anhydrous techniques. Oven-dry glassware, use dry solvents. q1->sol1 No q2 Was the purity of the (4-chlorophenyl)diphenylmethyl chloride confirmed? q1->q2 Yes sol2 Action: Check purity via NMR/MP. Recrystallize if necessary. q2->sol2 No q3 Was an appropriate base (e.g., >2 eq. imidazole or >1.1 eq. TEA) used? q2->q3 Yes sol3 Action: Adjust stoichiometry. Ensure base is pure and dry. q3->sol3 No q4 Was the reaction temperature and time optimized? q3->q4 Yes sol4 Action: Monitor reaction by TLC. Adjust temperature (start ~50°C) and allow sufficient time. q4->sol4 No end Yield Optimized q4->end Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Product Purification Challenges

Question: My crude product is an oil or fails to crystallize properly. How can I effectively purify it?

Answer: Purification issues often arise from the presence of unreacted starting materials or by-products. The choice of purification method depends on the nature of these impurities.

Potential Causes & Recommended Solutions:

  • Residual Imidazolium Salt:

    • Causality: If excess imidazole was used as the base, the imidazolium hydrochloride salt byproduct is formed. This salt is often soluble in polar solvents and can inhibit crystallization.

    • Solution: During the workup, wash the organic layer with water or a dilute alkali solution (e.g., 0.5 M NaOH) to a pH of ~8.[2] This will neutralize and remove the hydrochloride salt into the aqueous phase.

  • Unreacted Starting Materials:

    • Causality: Both imidazole and (4-chlorophenyl)diphenylmethyl alcohol (from hydrolysis) can co-exist with your product.

    • Solution:

      • Recrystallization: This is the most common and efficient method. Solvents like ethanol, acetone, or ethyl acetate are frequently reported for clotrimazole and its analogs.[2][3][4] Experiment with solvent/anti-solvent systems if a single solvent doesn't work well (e.g., dissolving in hot ethyl acetate and adding hexane until cloudy).

      • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The less polar product will elute before the more polar imidazole.

  • Formation of Oily Product:

    • Causality: The presence of even small amounts of impurities can depress the melting point of your compound and cause it to "oil out."

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also be very effective. If it remains an oil, isolate the oil and attempt purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction, and why?

A1: The choice of solvent is critical and involves a trade-off between reactant solubility and reaction rate.

SolventDielectric Constant (D)Typical Temp.ProsCons
Toluene 2.4Reflux (~111°C)- Excellent for running reactions at higher temperatures. - Low polarity can sometimes reduce side reactions.[2]- Slower reaction rates compared to polar aprotic solvents.
Acetonitrile 37.5Reflux (~82°C)- Polar aprotic nature can accelerate SN2 reactions. - High yields have been reported for similar syntheses.[3]- Can be challenging to render completely anhydrous.
Acetone 21Reflux (~56°C)- Good solvent for both imidazole and the trityl chloride. - Moderate boiling point allows for easy control and removal.[4]- Its polarity might not be optimal for all substrate combinations.
DCM 9.1Reflux (~40°C)- Dissolves starting materials well. - Low boiling point is good for sensitive substrates.- Reaction may be slow due to the low temperature.

Recommendation: For initial attempts, Toluene or Acetonitrile are excellent starting points. Toluene is often favored when using excess imidazole as a base at reflux, while acetonitrile is effective with a tertiary amine base like TEA at slightly lower temperatures.[2][3]

Q2: How do I monitor the reaction progress effectively?

A2: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a mobile phase such as 4:1 Hexane:Ethyl Acetate. The product, being less polar than imidazole but more polar than the trityl chloride starting material, should have a distinct Rf value. Spot the reaction mixture alongside co-spots of your starting materials to track the consumption of reactants and the appearance of the product spot.

Q3: Is it better to synthesize (4-chlorophenyl)diphenylmethyl chloride in-house or purchase it?

A3: This depends on your lab's capabilities. Commercial sources are convenient but can be expensive, and the quality may vary. Synthesizing it in-house provides fresh, high-purity material. A common route involves the Friedel-Crafts reaction of p-chlorobenzotrichloride with excess benzene using a Lewis acid like AlCl₃, or the reaction of p-chlorobenzaldehyde with benzene in concentrated sulfuric acid followed by chlorination.[2][3] If you choose to synthesize it, ensure it is thoroughly purified and free of residual acid before using it in the next step.

Experimental Protocols

Protocol 1: Synthesis of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

This protocol is adapted from established procedures for analogous compounds.[2][3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Add Imidazole (2.2 eq) and Anhydrous Toluene to a dry flask. b 2. Stir under N2 atmosphere. a->b c 3. Add (4-Chlorophenyl)diphenylmethyl chloride (1.0 eq) in one portion. b->c d 4. Heat to 80-90°C and stir for 2-4 hours. c->d e 5. Monitor by TLC until starting material is consumed. d->e f 6. Cool to RT. Add water and separate organic layer. e->f g 7. Wash organic layer with brine, dry over Na2SO4. f->g h 8. Concentrate under vacuum. g->h i 9. Recrystallize from hot ethanol. h->i

Caption: General Workflow for Synthesis.

Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add imidazole (0.32 mol).

  • Solvent Addition: Add 100 mL of anhydrous toluene. Stir the mixture until the imidazole is mostly dissolved.

  • Reagent Addition: Add (4-chlorophenyl)diphenylmethyl chloride (0.16 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (or 80-90°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the trityl chloride spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Separate the organic layer. For optimal removal of the imidazolium salt, the mixture can be treated with a 0.5 M alkali solution until the aqueous layer has a pH of ~8.[2]

    • Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting crude solid from hot ethanol to yield the pure product as white crystals.[2]

References

  • Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica.
  • Process for preparing clotrimazole.
  • Clotrimazole.
  • 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole.
  • N-Alkylation of imidazoles. University of Otago - OUR Archive.
  • This is why selective N-alkylation of imidazoles is difficult. Reddit.

Sources

resolving precipitation issues with 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Researchers frequently encounter rapid precipitation ("crashing out") of Clotrimazole when diluting concentrated organic stocks (DMSO or Ethanol) into aqueous cell culture media.

The Science: Clotrimazole is a highly lipophilic imidazole derivative with a LogP of ~5.4 and extremely low aqueous solubility (~0.49 mg/L or 1.4 µM in pure water). When a droplet of DMSO stock enters an aqueous buffer, the DMSO diffuses away rapidly, leaving the hydrophobic drug molecules stranded in a polar environment. This creates a local zone of supersaturation that triggers immediate nucleation and crystal growth, often visible as a milky turbidity or microscopic needles.

This guide provides field-proven protocols to maintain solubility, ensuring consistent dosing and reproducible data.

Mechanism of Failure (Visualization)

Understanding why the precipitation occurs is the first step to preventing it. The diagram below illustrates the "Solvent Shock" phenomenon that occurs during improper dilution.

Precipitation_Mechanism Stock DMSO Stock (Solubilized Clotrimazole) Interface Solvent Interface (Mixing Zone) Stock->Interface Pipetted into Media Aqueous Media (Hydrophilic Environment) Media->Interface Shock Solvent Exchange Shock (DMSO diffuses out) Interface->Shock Rapid Diffusion Nucleation Rapid Nucleation (Crystal Seeds Form) Shock->Nucleation Local Supersaturation Precipitation Macroscopic Precipitation Nucleation->Precipitation Crystal Growth

Figure 1: The "Solvent Shock" mechanism. Rapid diffusion of the organic carrier (DMSO) leaves Clotrimazole molecules exposed to water, triggering immediate crystallization before dispersion can occur.

Troubleshooting Guide & FAQs

Q1: My 10 mM stock is clear, but it precipitates immediately upon adding to the media. Why?

A: This is "Dilution Shock." You are likely adding the stock too quickly or to a static volume of media. The Fix: Never add the stock to a stationary flask.

  • Vortex: Create a vortex in the media tube before and during the addition of the drug.

  • Pre-warm: Cold media lowers the solubility limit. Ensure media is at 37°C.

  • The 1000x Rule: Keep the final DMSO concentration below 0.1% (v/v). If you need 10 µM final concentration, your stock should be 10 mM. Do not try to dilute a 100 mM stock 1:10,000 directly into the well; the localized concentration will be too high.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, and often with better results. Clotrimazole is slightly more soluble in Ethanol (~34 mg/mL) than DMSO (~25 mg/mL). Ethanol also has a lower surface tension, which can sometimes aid in initial dispersion. However, be aware that ethanol evaporates faster, potentially altering stock concentration over time. Recommendation: If DMSO fails, try 100% Ethanol or a 50:50 DMSO/Ethanol mix for the stock solution.[1]

Q3: Does serum (FBS/BSA) help or hurt?

A: It helps solubility but complicates pharmacology. Albumin (BSA/HSA) acts as a "sink" for lipophilic drugs. It binds Clotrimazole with high affinity (Binding Constant ~10⁴ M⁻¹), effectively keeping it in suspension. The Trap: While your solution looks clear, the free drug concentration (the active portion) is significantly lower than the total added concentration.

  • Serum-Free Media: High risk of precipitation. Requires cyclodextrins (see Module 4).

  • 10% FBS Media: Low risk of precipitation, but effective IC50 will shift. Always report the serum percentage in your methods.

Q4: I see crystals under the microscope after 24 hours. Is my data invalid?

A: Likely, yes. Crystals indicate that the dissolved concentration dropped below the therapeutic threshold. Furthermore, crystals can physically damage cells or cause false positives in viability assays (MTT/XTT) by scattering light. The Fix: Switch to the Cyclodextrin Complexation Protocol (Method B below).

Experimental Protocols

Method A: The "Vortex-Drop" Technique (Standard)

Best for: Standard dosing (1–10 µM) in serum-containing media.

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Aliquot: Store in small aliquots at -20°C to avoid freeze-thaw cycles (moisture in DMSO promotes precipitation).

  • The Dilution:

    • Place 10 mL of pre-warmed (37°C) culture media in a 15 mL conical tube.

    • Set the tube on a vortex mixer at medium speed.

    • While vortexing , slowly inject the required volume of DMSO stock (e.g., 10 µL) into the center of the vortex (do not touch the side walls).

    • Continue vortexing for 10 seconds.

  • Application: Immediately transfer to cell culture plates.

Method B: Cyclodextrin Rescue (Advanced)

Best for: High concentrations (>10 µM), serum-free conditions, or long-term incubations. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic Clotrimazole molecule within its ring structure, shielding it from water while allowing release at the membrane.

  • Carrier Stock: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Sterile filter (0.22 µm).[2]

  • Complexation Step:

    • Dilute your Clotrimazole DMSO stock 1:10 into the HP-β-CD solution (e.g., 10 µL Drug + 90 µL Carrier).

    • Incubate at 37°C with shaking for 30 minutes. This allows the drug to enter the cyclodextrin cavity.

  • Final Dilution: Add this pre-complexed mixture to your cell culture media.

    • Note: The final DMSO concentration will be lower, and the drug will remain stable in solution for days.

Decision Logic for Protocol Selection

Use this flow chart to select the correct solubilization strategy for your specific experiment.

Protocol_Selector Start Start: Experimental Conditions Serum Is Serum (FBS/BSA) present? Start->Serum Conc Target Concentration? Serum->Conc Yes (>5%) MethodB Use Method B (Cyclodextrin Complex) Serum->MethodB No (Serum-Free) MethodA Use Method A (Vortex-Drop) Conc->MethodA Low (<10 µM) Conc->MethodB High (>10 µM) Tween Alternative: Add 0.05% Tween-80 (Caution: Membrane effects) MethodB->Tween If CD interferes with assay

Figure 2: Decision tree for selecting the appropriate solubilization method based on media composition and drug concentration.

Technical Specifications & Data

Solubility Profile
Solvent / MediumSolubility Limit (Approx.)[1][3][4][5][6]Notes
Water / PBS 0.49 mg/L (~1.4 µM)Extremely low. Rapid precipitation.
DMSO ~25 mg/mL (~72 mM)Hygroscopic. Keep anhydrous.[5]
Ethanol (100%) ~34 mg/mL (~98 mM)Good alternative to DMSO.
Culture Media + 10% FBS ~5–10 µM (Stable)Albumin binding stabilizes suspension.
Media + HP-β-CD >100 µMBest for high concentrations.
Stability Storage
  • Powder: Store at -20°C. Stable for ≥2 years.

  • DMSO Stock: Store at -20°C. Stable for 6 months. Discard if solution turns cloudy upon thawing.

  • Aqueous Dilution: Prepare fresh. Do not store >24 hours.

References

  • Cayman Chemical. (2022).[4] Clotrimazole Product Information & Solubility Data. Link

  • Pedersen, M., et al. (1998).[6] "A genuine clotrimazole β-cyclodextrin inclusion complex: isolation, antimycotic activity, toxicity and an unusual dissolution rate."[6] International Journal of Pharmaceutics. Link

  • Sudhakar, Y., et al. (2015). "Interaction of Ketoconazole with Bovine Serum Albumin: Electrochemical, Spectroscopic and Molecular Modeling Studies." Journal of Applied Pharmaceutical Science. (Demonstrates azole-albumin binding mechanism). Link

  • Sigma-Aldrich. (2024). 2-Hydroxypropyl-β-cyclodextrin Product Sheet & Cell Culture Applications. Link

  • PubChem. (2024). Clotrimazole Compound Summary: Chemical and Physical Properties. National Library of Medicine. Link

Sources

Technical Support Center: Impurity Profiling of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of commercial 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, commonly known as clotrimazole. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in clotrimazole samples. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure the quality, safety, and efficacy of your products in alignment with global regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the impurity profiling of clotrimazole.

Q1: What are the common impurities found in commercial clotrimazole samples?

A1: Impurities in clotrimazole can originate from the manufacturing process (synthesis-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time (degradation products).[1][2][3] The European Pharmacopoeia (EP) lists several known impurities.[4] It is crucial to monitor for both known and potential unknown impurities.

Table 1: Common Pharmacopoeial Impurities of Clotrimazole

Impurity NameCAS NumberTypeCommon Origin
Clotrimazole Impurity A 66774-02-5Synthesis-relatedBy-product of synthesis.[4]
Clotrimazole Impurity B 23593-71-7Synthesis-relatedStructural analogue formed during synthesis.[4][5]
Clotrimazole Impurity C 42074-68-0Synthesis-relatedStarting material or intermediate.[4][]
Clotrimazole Impurity D 288-32-4Degradation/SynthesisImidazole, a key starting material and potential degradant.[4][7][8]
Clotrimazole Impurity E 5162-03-8Synthesis-related(2-chlorophenyl)phenylmethanone, a synthesis intermediate.[4][8]
Clotrimazole Impurity F 15469-97-3Degradation/SynthesisKey degradant and synthesis-related impurity.[4]
(o-chlorophenyl) diphenyl methanol Not specifiedDegradationHydrolysis product, can cause skin irritation.[9][10]

Q2: Why is the rigorous identification and control of these impurities so critical?

A2: Impurity profiling is fundamental to pharmaceutical quality control for several reasons:

  • Safety: Even in small amounts, certain impurities can be toxic or produce undesirable pharmacological effects.[2][11] For example, the degradation product (o-chlorophenyl) diphenyl methanol has been reported to cause skin irritation.[9]

  • Efficacy: Impurities can potentially degrade the active ingredient, reducing the overall efficacy and stability of the final drug product.[1]

  • Regulatory Compliance: Global regulatory bodies, including the FDA and EMA, have stringent guidelines (such as ICH Q3A/B) that mandate the identification, qualification, and control of impurities to ensure patient safety.[12][13]

Q3: What are the primary analytical techniques for identifying and quantifying clotrimazole impurities?

A3: The most widely used and robust technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or Photo Diode Array (PDA) detector.[7][10][14] This method provides excellent separation and quantification capabilities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for characterizing reference standards and specific volatile impurities.[1]

Troubleshooting Guide: HPLC Analysis of Clotrimazole

This section provides in-depth troubleshooting for common issues encountered during the HPLC analysis of clotrimazole and its related substances.

I. HPLC Method Development and Initial Setup

Q4: I need to develop a stability-indicating HPLC method for clotrimazole. Where do I start?

A4: A stability-indicating method is one that can separate the API from its degradation products and impurities. Reversed-phase HPLC (RP-HPLC) is the most effective approach.

Step-by-Step Protocol for Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase provides good hydrophobic retention for clotrimazole and its structurally similar impurities.[7][14]

  • Mobile Phase Preparation: A combination of an aqueous buffer and an organic solvent is standard.

    • Aqueous Phase (Mobile Phase A): A phosphate buffer (e.g., 1.0 g of Potassium dihydrogen orthophosphate in 1000 mL of water) is a good starting point.[7][14] Adjusting the pH can significantly impact the retention and peak shape of ionizable impurities like imidazole.

    • Organic Phase (Mobile Phase B): Acetonitrile is a common and effective choice.[7][14] Methanol can also be used.

  • Elution Mode: A gradient elution is highly recommended to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[14]

  • Detection Wavelength: Scan the UV spectra of clotrimazole and its available impurity standards. A wavelength of around 220-225 nm typically provides good sensitivity for both the API and its related compounds.[7][8][14]

  • Forced Degradation Studies: To validate the method's stability-indicating capability, you must perform forced degradation studies. Subject a sample of clotrimazole to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[14] Your method must be able to separate the intact clotrimazole from all peaks generated during these studies.[15]

Table 2: Example RP-HPLC Method Parameters

ParameterConditionRationale
Instrument HPLC with PDA DetectorPDA allows for peak purity analysis.[14]
Column C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and resolution for clotrimazole and its related compounds.[14]
Mobile Phase A Phosphate Buffer (e.g., pH 7.2)Buffering controls the ionization state of analytes, improving peak shape.[7][8]
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency.[7][8]
Gradient Example: 75% A to 25% A over 15 minResolves a wide range of polar and non-polar impurities.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[14]
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.[7][14]
Detection 225 nmGood absorbance for clotrimazole and its key impurities.[14]
Injection Vol. 10 µLStandard volume; adjust based on concentration and sensitivity.
II. Troubleshooting Common Chromatographic Problems

Q5: My clotrimazole peak is tailing significantly. What are the potential causes and how can I fix it?

A5: Peak tailing is a common issue that can compromise resolution and integration accuracy. The cause is often related to unwanted secondary interactions between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is mobile phase pH appropriate? start->check_ph check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph Adjust pH to suppress silanol activity (e.g., lower pH to ~3 or use a high pH stable column) check_ph->adjust_ph No check_overload Is the column overloaded? check_column->check_overload No clean_column Clean column with strong solvents (e.g., flush with Isopropanol) check_column->clean_column Yes, potentially reduce_conc Reduce sample concentration check_overload->reduce_conc Yes replace_column Replace with a new column clean_column->replace_column Tailing persists

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic sites on molecules like the imidazole ring of clotrimazole.

    • Solution: Lower the mobile phase pH to around 3. This protonates the silanol groups, minimizing unwanted interactions. Alternatively, use a modern, end-capped column designed to shield these residual silanols.[16]

  • Cause 2: Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate at the head of the column, or the stationary phase itself can degrade, especially at high pH.

    • Solution: First, try cleaning the column according to the manufacturer's instructions, typically by flushing with a series of strong solvents. If this fails, the column may need to be replaced.[16] Using a guard column is a cost-effective way to protect the analytical column.[17]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.

    • Solution: Reduce the concentration of your sample and re-inject.

Q6: My retention times are drifting from one run to the next. What's causing this instability?

A6: Retention time instability is a sign that the chromatographic conditions are not consistent.

  • Cause 1: Inadequate Column Equilibration: This is common with gradient methods. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile component (usually the organic solvent).

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent evaporation but still allow for degassing. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[17]

  • Cause 3: Temperature Fluctuations: The column temperature has a significant effect on retention time. A 1°C change can alter retention times by 1-2%.[17]

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 40°C). This provides stability and often improves peak shape.[7][14]

Q7: I see small, unexpected peaks in my chromatogram. How do I determine their origin?

A7: Differentiating between sample impurities, mobile phase contaminants, and system artifacts is a critical troubleshooting step.

G start Unexpected Peak Observed inject_blank Inject a blank (mobile phase/diluent) start->inject_blank peak_present Is the peak present in the blank? inject_blank->peak_present source_solvent Source is mobile phase, diluent, or system carryover. peak_present->source_solvent Yes source_sample Source is the sample. (Impurity or Degradant) peak_present->source_sample No troubleshoot_solvent Prepare fresh mobile phase. Clean injector/system. source_solvent->troubleshoot_solvent characterize_impurity Proceed with impurity identification (e.g., LC-MS, peak purity analysis). source_sample->characterize_impurity

Caption: Workflow for identifying the source of unexpected peaks.

  • Inject a Blank: First, inject your sample diluent (without the sample). If the peak is still present, it originates from the diluent, the mobile phase, or is carryover from a previous injection.

    • Action: Prepare fresh mobile phase and diluent using high-purity (HPLC-grade) solvents. If the problem persists, implement a needle wash step in your autosampler method to reduce carryover.

  • Check Peak Purity: If the peak is only present in the sample chromatogram, use your PDA detector to perform a peak purity analysis on the main clotrimazole peak. A "pure" peak indicates the method is likely separating the impurity. An "impure" peak suggests co-elution.

    • Action for Co-elution: Adjust your mobile phase gradient or pH to improve resolution. You may need to screen different column chemistries.

  • Confirm with an Orthogonal Method: If possible, analyze the sample using a different analytical technique (e.g., a different column or mobile phase system) to confirm the presence of the impurity.

References

  • Das, P., et al. (2021). A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific Pharmaceutical Sciences, 5(1), 97-106. [Link]

  • KarpsChem Laboratories Pvt. Ltd. (2025). Comprehensive Guide to Clotrimazole EP Impurities (A–F). KarpsChem Blog. [Link]

  • Abhinandana, P., & Nadendla, R. (2020). A Simultaneous Estimation of Clotrimazole and Its Impurities. ResearchGate. [Link]

  • Abhinandana, P., & Nadendla, R. (2020). A Simultaneous Estimation of Clotrimazole and Its Impurities. Semantic Scholar. [Link]

  • Alfa Omega Pharma. (n.d.). Clotrimazole Impurities | 23593-75-1 Certified Reference Substance. Alfa Omega Pharma. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Establishing Impurity Acceptance Criteria Not Exceeding Center for Veterinary Medicine Guidance Thresholds. FDA. [Link]

  • National Center for Biotechnology Information. (n.d.). Clotrimazole. PubChem Compound Summary for CID 2812. [Link]

  • El-Kimary, E. I., et al. (2019). Monitoring of Clotrimazole Degradation Pathway in Presence of its Co-formulated Drug. PubMed. [Link]

  • Zhang, Y., et al. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Tsiouni, Z., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Sari, D. P., et al. (2025). Study of Reaction Kinetics and Identification of Clotrimazole Degradation Compounds in Anti-Fungal Cream Preparations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. PubChem Compound Summary for CID 30932. [Link]

  • Pharmanff. (2024). Impurity Profiling in Pharmaceutical Drug Substances and Products. Pharmanff. [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Chromservis. [Link]

  • Drugs.com. (n.d.). Clotrimazole: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Ho, S. T., et al. (n.d.). High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations. PubMed. [Link]

  • Rodrigues, C. F., et al. (n.d.). Clinical and Microbiological Profile of Oral Candidiasis: A Retrospective Study. MDPI. [Link]

  • Kumar, V., et al. (2025). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. ResearchGate. [Link]

  • Alam, M. M., et al. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. TGA. [Link]

Sources

optimizing solid-phase extraction recovery rates for 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole). This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing its extraction from various matrices using Solid-Phase Extraction (SPE). As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop robust, reproducible, and high-recovery SPE methods.

Section 1: Understanding the Fundamentals

Successful SPE method development is predicated on a thorough understanding of the analyte's physicochemical properties. Clotrimazole presents a unique set of characteristics that directly inform our extraction strategy.

Physicochemical Properties of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (Clotrimazole)

PropertyValueImplication for SPE Strategy
Molecular Weight 344.8 g/mol Standard for a small molecule drug.[1]
LogP (o/w) ~6.1Highly hydrophobic; indicates strong retention on reversed-phase (RP) sorbents like C18 or polymeric phases.[1]
Aqueous Solubility Very low (~0.49 mg/L)Sample pre-treatment is critical to prevent precipitation. The sample should be dissolved in a compatible solvent before dilution with an aqueous buffer for loading onto an RP-SPE cartridge.[2]
pKa ~4.7 - 6.1 (Weak Base)The imidazole moiety is basic. At pH < pKa, it will be protonated (cationic), enabling retention on cation exchange sorbents. At pH > pKa, it is neutral, maximizing hydrophobic retention.[3][4]
Chemical Class Imidazole AntifungalBelongs to the azole class; methods developed for other azoles can often be adapted.[1][5]

These properties suggest two primary SPE strategies:

  • Reversed-Phase (RP) SPE: Leverages the molecule's high hydrophobicity for retention.

  • Mixed-Mode SPE: Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and cleanup, particularly in complex biological matrices.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for clotrimazole?

For most applications, a polymeric reversed-phase sorbent (e.g., poly(styrene-divinylbenzene)) or a high-capacity C18 silica sorbent is an excellent starting point. These materials exploit clotrimazole's high hydrophobicity (LogP > 6) for strong retention.[1][6] For complex matrices like plasma or tissue homogenates, a mixed-mode polymeric sorbent combining reversed-phase and strong cation exchange (SCX) is often superior. This dual mechanism allows for aggressive washing steps, leading to exceptionally clean extracts.[7]

Q2: My clotrimazole recovery is consistently low. What are the most likely causes?

Low recovery can stem from several factors:

  • Incomplete Elution: Clotrimazole binds very strongly to reversed-phase sorbents. Your elution solvent may not be strong enough. Try increasing the percentage of organic solvent, switching to a stronger solvent (e.g., from methanol to acetonitrile or adding a small amount of isopropanol), or adding a pH modifier to the elution solvent.

  • Analyte Breakthrough: During sample loading or washing, the analyte may pass through the cartridge unretained. This happens if the sample solvent is too organic or the wash solvent is too strong. Ensure your sample is loaded in a predominantly aqueous solution (<5% organic solvent).[8]

  • Irreversible Binding: While less common with modern sorbents, strong secondary interactions can occur. Ensure proper conditioning and equilibration of the sorbent before loading.

  • Precipitation: Due to its low aqueous solubility, clotrimazole can precipitate in the sample or on the cartridge if the initial sample preparation is inadequate.[2] Ensure the sample is fully solubilized before loading.

Q3: How can I improve the purity of my final extract and reduce matrix effects in LC-MS?

The key is an optimized wash step . After loading the sample, use the strongest possible wash solvent that does not elute the clotrimazole.

  • For RP SPE: Start with a 100% aqueous wash, followed by a wash with a low percentage of organic solvent (e.g., 10-30% methanol in water). You must empirically determine the highest organic percentage that doesn't cause analyte loss.[9]

  • For Mixed-Mode SPE: The advantage here is the ability to use very strong organic washes. After loading under acidic conditions (to ensure the analyte is charged and ionically bound), you can wash with 100% methanol to remove neutral, hydrophobic interferences. The clotrimazole will remain bound by the strong cation exchanger.[7]

Q4: My recovery rates are highly variable between samples. What causes this poor reproducibility?

Inconsistent results are often due to variations in the manual procedure.[8] Key areas to check are:

  • Inconsistent Flow Rate: Allowing the sample to flow through the cartridge too quickly can lead to poor retention. Aim for a slow, consistent drop-wise flow (1-3 drops/sec).

  • Cartridge Drying: Do not let the sorbent bed go dry between the conditioning, equilibration, and sample loading steps. A dry sorbent leads to channeling and poor interaction with the analyte.

  • Inconsistent pH: If using a pH-driven method (like mixed-mode), ensure the pH of every sample is correctly and consistently adjusted.

Section 3: Detailed Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during SPE of clotrimazole.

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery 1. Inadequate Elution Solvent: The solvent is too weak to disrupt the strong hydrophobic interaction between clotrimazole and the sorbent.[10]1a. Increase the organic content of the elution solvent (e.g., from 80% to 95-100% Methanol or Acetonitrile).1b. Switch to a stronger elution solvent (e.g., Acetonitrile is often stronger than Methanol in RP). Consider adding 5-10% Isopropanol (IPA).1c. For mixed-mode SPE, ensure the elution solvent contains a base (e.g., 2-5% ammonium hydroxide) to neutralize the analyte's charge and disrupt ionic binding.[7]
2. Analyte Breakthrough: The sample loading conditions are too organic, or the wash solvent is too strong, causing premature elution.[9]2a. Ensure the sample is diluted with an aqueous buffer so the final organic content is <5% before loading.2b. Test for breakthrough: Collect the load and wash fractions and analyze them for clotrimazole.2c. Reduce the organic strength of the wash solvent.
3. Incomplete Sorbent Wetting: The conditioning step failed to properly solvate the sorbent functional groups.[8]3. Ensure the conditioning solvent (e.g., Methanol) fully wets the entire sorbent bed. Use an adequate volume (e.g., 2-3 cartridge volumes). Do not let the sorbent dry out before equilibration.
Poor Reproducibility (High %RSD) 1. Variable Flow Rate: Inconsistent flow during loading, washing, or elution affects interaction times.1. Use a vacuum manifold with a flow controller or an automated SPE system to maintain a consistent flow rate (target ~1 mL/min).
2. Sorbent Bed Drying Out: If the sorbent dries before sample loading, inconsistent re-wetting can cause channeling.2. After the equilibration step, do not apply vacuum until the sample has been added and has fully passed into the sorbent bed.
3. Inconsistent Sample Pre-treatment: Variations in sample pH, viscosity, or particulate matter affect SPE performance.3. Standardize the pre-treatment protocol. Ensure all samples are centrifuged or filtered to remove particulates and that pH is adjusted uniformly.
High Matrix Effects / Dirty Extract 1. Insufficient Wash: The wash step is not effectively removing co-extracted interferences (e.g., phospholipids, salts).1a. Optimize the wash step. Systematically increase the organic strength of the wash solvent until you observe a drop in analyte recovery, then use a slightly weaker concentration.[9]1b. Add a second, different wash step. For example, on a C18 cartridge, a wash with 20% Methanol can be followed by a wash with 5% Methanol containing 0.1% formic acid to remove different types of interferences.
2. Inappropriate Sorbent Choice: The chosen sorbent lacks the selectivity needed for the sample matrix.2. Switch to a more selective sorbent. If using RP-SPE on a plasma sample, move to a mixed-mode RP/SCX sorbent for superior cleanup.[7]
3. Elution of Strongly Bound Interferences: The elution solvent is strong enough to elute both the analyte and late-eluting interferences.3. Use a stepwise elution. Elute with an intermediate-strength solvent first to potentially remove some interferences, then elute your analyte with a stronger solvent.

Section 4: Optimized SPE Protocols

Here are two detailed protocols designed as starting points for your method development.

Protocol 1: Reversed-Phase (C18) SPE for Clotrimazole

This protocol is ideal for cleaner sample matrices like wastewater or formulations.

Objective: Isolate clotrimazole based on hydrophobic retention.

Methodology:

  • Condition: Pass 3 mL of methanol through a 200 mg/6 mL C18 SPE cartridge.

    • Rationale: This step solvates the C18 hydrocarbon chains, activating the sorbent for hydrophobic interactions.[8]

  • Equilibrate: Pass 3 mL of deionized water through the cartridge. Ensure the pH is neutral or slightly basic (pH 7-8) to keep clotrimazole in its neutral form, maximizing hydrophobicity.

    • Rationale: This removes the organic conditioning solvent and prepares the sorbent for the aqueous sample.[8]

  • Load: Load the pre-treated aqueous sample (e.g., 10 mL, pH adjusted to ~7.5) at a flow rate of ~1 mL/min.

    • Rationale: A slow flow rate ensures sufficient residence time for the analyte to partition from the liquid phase onto the C18 sorbent.

  • Wash 1: Pass 3 mL of deionized water through the cartridge.

    • Rationale: Removes salts and very polar, water-soluble interferences.

  • Wash 2: Pass 3 mL of 25% methanol in water.

    • Rationale: This is a critical cleanup step to remove moderately polar interferences. This percentage should be optimized (test 10-40%) to maximize purity without eluting the clotrimazole.[9]

  • Dry: Apply a strong vacuum for 5-10 minutes to completely dry the sorbent bed.

    • Rationale: Removing residual water improves the elution efficiency of the subsequent non-polar solvent.

  • Elute: Elute the clotrimazole with 2 x 2 mL aliquots of acetonitrile. Collect the eluate in a clean tube.

    • Rationale: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions, releasing the analyte from the sorbent. Two smaller aliquots are often more effective than one large volume.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile-phase compatible solvent for analysis.

    • Rationale: This step concentrates the sample and ensures compatibility with the analytical instrument (e.g., HPLC, LC-MS).[8]

Protocol 2: Mixed-Mode (RP/SCX) SPE for Clotrimazole in Plasma

This protocol provides superior cleanup for complex biological fluids by using orthogonal retention mechanisms.

Objective: Isolate clotrimazole using both hydrophobic and cation exchange retention.

Methodology:

  • Sample Pre-treatment: Dilute 1 mL of plasma with 4 mL of 2% phosphoric acid in water. Vortex and centrifuge to precipitate proteins.

    • Rationale: The acidic condition (pH < pKa of clotrimazole) ensures the analyte is positively charged (protonated).[4] Protein precipitation reduces cartridge clogging.

  • Condition: Pass 3 mL of methanol through a mixed-mode polymeric SPE cartridge (e.g., Strata-X-C, Oasis MCX).

    • Rationale: Wets both the reversed-phase and ion-exchange components of the sorbent.

  • Equilibrate: Pass 3 mL of 0.1 M acetic acid or 2% phosphoric acid in water through the cartridge.

    • Rationale: Removes methanol and prepares the sorbent with the same acidic pH as the sample, ensuring the cation exchange sites are active and the analyte will be retained ionically upon loading.[7]

  • Load: Load the supernatant from the pre-treated sample at ~1 mL/min.

    • Rationale: Clotrimazole binds via two mechanisms: hydrophobic interaction with the polymer backbone and ionic interaction with the SCX groups.

  • Wash 1: Pass 3 mL of 0.1 M acetic acid in water.

    • Rationale: Removes salts and polar, non-basic interferences.

  • Wash 2: Pass 3 mL of 100% methanol.

    • Rationale: This is a key advantage of mixed-mode SPE. This strong organic wash removes many hydrophobic and lipid-based interferences that are not basic. Clotrimazole remains bound due to the strong ionic interaction.[7]

  • Dry: Apply vacuum for 1-2 minutes. A long drying step is not required.

  • Elute: Elute the clotrimazole with 2 mL of 5% ammonium hydroxide in methanol.

    • Rationale: The methanol disrupts the hydrophobic interactions, while the ammonium hydroxide (a weak base) neutralizes the charge on the clotrimazole (pH > pKa), disrupting the ionic bond with the SCX sorbent and allowing for elution.[7]

  • Post-Elution: Evaporate and reconstitute as described in Protocol 1.

Section 5: Visualization of Workflows

Diagrams help clarify the logical steps and mechanisms involved in the SPE process.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_collection Collection Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte Retained) Equilibrate->Load Wash 4. Wash (Interferences Removed) Load->Wash Elute 5. Elute (Analyte Collected) Wash->Elute Analysis Final Analysis (LC-MS, etc.) Elute->Analysis

Caption: Standard Bind-Elute SPE Workflow.

Mixed_Mode_SPE Mechanism of Mixed-Mode SPE for Clotrimazole cluster_load Loading Step (pH < pKa) cluster_wash Wash Step (100% Methanol) cluster_elute Elution Step (NH4OH in Methanol) sorbent_load Polymeric SCX Sorbent sorbent_wash Polymeric SCX Sorbent (Clotrimazole remains bound) analyte_load Clotrimazole (Cationic, R-NH+) + Hydrophobic Interferences (HI) + Polar Interferences (PI) analyte_load->sorbent_load Binds via Hydrophobic & Ionic Interactions sorbent_elute Polymeric SCX Sorbent wash_solvent Methanol Wash wash_solvent->sorbent_wash Removes Hydrophobic Interferences (HI) eluted_analyte Pure Clotrimazole Eluted sorbent_elute->eluted_analyte elution_solvent Methanol + NH4OH elution_solvent->sorbent_elute Disrupts Hydrophobic & Ionic (neutralizes analyte) Interactions

Caption: Mixed-Mode SPE Mechanism for Clotrimazole.

References

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

  • Al-khedairy, E. B., & El-shabouri, S. R. (2020). Improvement of Solubility and Dissolution Properties of Clotrimazole by Solid Dispersions and Inclusion Complexes. PMC. [Link]

  • El-Shabouri, S. R., Emara, S. E., & El-Kousy, N. M. (1993). Spectrophotometric determination of clotrimazole in bulk drug and dosage forms. ResearchGate. [Link]

  • PubChem. (n.d.). 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Chlorophenyl_diphenylmethyl-1H-imidazole]([Link]

  • Sanagi, M. M., Loh, S. H., Wan Ibrahim, W. A., & Abd Naim, A. (2014). Solid-phase membrane tip extraction combined with liquid chromatography for the determination of azole antifungal drugs in human plasma. Analytical Methods, 6(24), 9637-9644. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Guo, X. (2012). A Sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma. ResearchGate. [Link]

  • PubChem. (n.d.). Clotrimazole. National Center for Biotechnology Information. [Link]

  • Gawarecka, K., et al. (2022). Enhanced Solubility and Bioavailability of Clotrimazole in Aqueous Solutions with Hydrophobized Hyperbranched Polyglycidol for Improved Antifungal Activity. PMC. [Link]

  • Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. [Link]

  • Zhou, J. L., et al. (2010). Determination of commonly used azole antifungals in various waters and sewage sludge using ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Sravani, G., et al. (2020). Design and optimization of clotrimazole emulgel by using various polymers. Emergent Life Sciences Research. [Link]

  • FooDB. (2011). Showing Compound Clotrimazole (FDB022740). [Link]

  • Vairo, F., et al. (2020). Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. MDPI. [Link]

  • Al-Mahallawi, A. M., Khowessah, O. M., & Shoukri, R. A. (2014). Formulation and Optimization of Clotrimazole-Loaded Proniosomal Gel Using 32 Factorial Design. National Institutes of Health. [Link]

  • Kumar, S., et al. (2018). Bio-analytical method development and validation for the estimation of Clotrimazole in human plasma by RP-HPLC method. Research Journal of Pharmacy and Technology. [Link]

  • LCGC International. (2012). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. [Link]

  • Jouyban, A., et al. (2020). Experimental solubility of clotrimazole and some thermodynamic aspects of dissolution in different solvents. ResearchGate. [Link]

  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Limit of Detection for Clotrimazole in Serum

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) for an analyte in a biological matrix is a critical step in bioanalytical method validation. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the LOD of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, commonly known as clotrimazole, in serum. Clotrimazole is a broad-spectrum antifungal agent, and its accurate quantification at low levels is paramount for pharmacokinetic and toxicokinetic studies.[1][2][3][4] This guide will not only detail the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound validation process.

The Foundational Importance of Limit of Detection

The limit of detection is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified with acceptable precision and accuracy.[5][6][7] Establishing a reliable LOD is crucial for:

  • Pharmacokinetic (PK) Studies: Accurately defining the terminal phase of a drug's concentration-time profile.

  • Toxicokinetic (TK) Studies: Detecting low levels of the drug that might still be pharmacologically active or indicate exposure.[8]

  • Bioequivalence Studies: Ensuring that the analytical method is sensitive enough to measure concentrations at the lower end of the expected range.[9]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, have set clear expectations for bioanalytical method validation to ensure data quality and reliability.[8][10][11][12][13]

A Gold-Standard Protocol for LOD Determination in Serum

A self-validating system for LOD determination should be built on a foundation of regulatory compliance and scientific rigor. The following protocol is synthesized from the principles outlined in the ICH M10 guideline.[8][14][15]

Experimental Workflow for LOD Validation

LOD_Validation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation LOD Determination blank_matrix Blank Serum Matrix spiked_samples Prepare Spiked Samples (decreasing concentrations near expected LOD) blank_matrix->spiked_samples analytical_method Analyze Samples (e.g., UPLC-MS/MS) spiked_samples->analytical_method data_acquisition Data Acquisition analytical_method->data_acquisition sn_ratio Signal-to-Noise Ratio (S/N ≥ 3) data_acquisition->sn_ratio statistical_approach Standard Deviation of Response and Slope of Calibration Curve sn_ratio->statistical_approach report report statistical_approach->report Report LOD

Caption: A streamlined workflow for the validation of the Limit of Detection (LOD).

Step-by-Step Methodology
  • Preparation of Spiked Samples:

    • Obtain a pool of blank human serum from at least six different sources. This is to ensure the method is robust against matrix effects from different individuals.

    • Prepare a stock solution of clotrimazole in a suitable organic solvent like methanol.[1]

    • Create a series of spiked serum samples by adding known, decreasing amounts of the clotrimazole stock solution to the blank serum. The concentration range should bracket the expected LOD.

  • Sample Processing:

    • Employ a validated extraction method to isolate clotrimazole from the serum matrix. A common and effective technique is liquid-liquid extraction or protein precipitation.[16]

    • For instance, a protocol could involve adding acetonitrile to the serum sample to precipitate proteins, followed by vortexing and centrifugation. The resulting supernatant containing the clotrimazole is then evaporated and reconstituted in the mobile phase.[16]

  • Instrumental Analysis:

    • Analyze the processed samples using a highly sensitive and selective analytical technique. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the current industry standard for bioanalysis due to its superior sensitivity and specificity.[16]

  • LOD Determination:

    • Signal-to-Noise (S/N) Ratio: A widely accepted approach is to determine the concentration at which the signal from clotrimazole is consistently three times greater than the background noise of the system.[7][17]

    • Statistical Method (Based on the Calibration Curve): This method is explicitly recommended by the ICH.[5][18]

      • LOD = 3.3 * (σ / S)

      • Where:

        • σ = the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines).

        • S = the slope of the calibration curve.

      • To obtain a reliable estimate of σ, a calibration curve should be constructed using samples at concentrations in the range of the LOD.

Comparison of Analytical Methodologies for Clotrimazole Detection

The choice of analytical instrumentation has a profound impact on the achievable LOD. Below is a comparison of two common techniques for clotrimazole analysis.

ParameterUPLC-MS/MSHigh-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation by chromatography followed by mass-based detection of parent and fragment ions.Separation by chromatography followed by detection based on UV absorbance.
Achievable LOD in Serum/Plasma Approximately 0.488 ng/mL[16]Typically in the range of 0.25 µg/mL (250 ng/mL)[19]
Selectivity Very high, as it relies on both retention time and specific mass-to-charge ratios.Moderate, potential for interference from co-eluting compounds with similar UV absorbance.
Sample Volume Typically requires smaller sample volumes (e.g., 100 µL).[16]Often requires larger sample volumes.
Throughput High, with run times often under 5 minutes.[16]Lower, with longer run times.
Cost & Complexity Higher initial investment and requires more specialized expertise.Lower initial cost and more widely available.

In-Depth Discussion

The data clearly indicates that UPLC-MS/MS is the superior technique for determining low concentrations of clotrimazole in serum. An LOD in the sub-ng/mL range is essential for accurately characterizing the terminal elimination phase of the drug in pharmacokinetic studies.[16]

While HPLC with UV detection is a robust and reliable technique, its significantly higher LOD makes it less suitable for studies requiring high sensitivity.[19] It may, however, be adequate for the analysis of pharmaceutical formulations where the concentration of clotrimazole is much higher.[2][19]

Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol is adapted from a validated method for the quantification of clotrimazole in human plasma.[16]

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of clotrimazole (1 mg/mL) in methanol.

    • Serially dilute the stock solution to prepare working solutions.

    • Spike blank human serum with the working solutions to create calibration standards ranging from 0.5 ng/mL to 250 ng/mL and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of serum sample, add 50 µL of a water/acetonitrile mixture (50:50, v/v).

    • Add 200 µL of acetonitrile.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness at 40°C.

    • Reconstitute the residue in 70 µL of methanol.

  • UPLC-MS/MS Conditions:

    • UPLC System: A system capable of high-pressure gradient elution.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific precursor to product ion transitions for clotrimazole (e.g., m/z 277.1 > 165.1).[16]

Conclusion

Validating the limit of detection for clotrimazole in serum requires a meticulous approach grounded in regulatory guidelines. The choice of analytical methodology is paramount, with UPLC-MS/MS offering the necessary sensitivity and selectivity for demanding bioanalytical applications such as pharmacokinetic studies. While HPLC-UV provides a more accessible alternative, its limitations in sensitivity must be carefully considered in the context of the research objectives. By following a robust validation protocol, researchers can ensure the generation of high-quality, reliable data to support drug development and regulatory submissions.

References

  • Modification and Validation of HPLC Analytical Method for Estimation of Clotrimazole in Health Care Products. ResearchGate. [Link]

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